Product packaging for Bis(diethoxyphosphoryl)acetylene(Cat. No.:CAS No. 4851-53-0)

Bis(diethoxyphosphoryl)acetylene

Cat. No.: B1601265
CAS No.: 4851-53-0
M. Wt: 298.21 g/mol
InChI Key: YWEHVMWRXBROHK-UHFFFAOYSA-N
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Description

Significance of Acetylene (B1199291) Derivatives in Synthetic Organic Chemistry

Acetylene and its derivatives are fundamental building blocks in synthetic organic chemistry, prized for the high reactivity of their carbon-carbon triple bond. iitk.ac.inunacademy.com This functionality allows for a diverse array of chemical transformations, including addition reactions, cycloadditions, and coupling reactions, making them invaluable in the construction of complex organic molecules. nih.govyoutube.com The linear geometry of the acetylene unit also imparts specific conformational properties to molecules, a feature exploited in the design of various functional materials. iitk.ac.in Historically, the work of chemists like Ralph Raphael highlighted the utility of acetylene derivatives in the total synthesis of biologically active natural products. wikipedia.org Modern synthetic methods continue to expand the applications of acetylenic compounds, with advancements in catalysis enabling previously inaccessible transformations. nih.govresearchgate.net

Overview of Organophosphorus Compounds in Materials Science and Catalysis

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a vast and versatile class of chemicals with profound impacts on materials science and catalysis. bdu.ac.inresearchgate.net Their applications are wide-ranging, from their use as ligands in transition-metal catalysis to their role in the formation of polymers and other advanced materials. cost.eu In catalysis, phosphine (B1218219) ligands are crucial for modulating the reactivity and selectivity of metal centers in a variety of important reactions, including cross-coupling and hydrogenation. bdu.ac.inacs.org The electronic and steric properties of the phosphorus atom can be finely tuned by altering the organic substituents, allowing for precise control over the catalytic process. acs.org Furthermore, the unique properties of the phosphorus atom contribute to the development of functional materials with applications in electronics, flame retardants, and pharmaceuticals. acs.org

Positioning of Bis(diethoxyphosphoryl)acetylene within Contemporary Chemical Research

This compound, with the chemical formula C10H20O6P2, is a member of the diphosphorylated alkyne family. This molecule uniquely combines the reactive acetylenic core with two diethoxyphosphoryl groups. This substitution pattern significantly influences the electronic properties of the alkyne, making it a valuable reagent and building block in specialized areas of chemical synthesis. Its symmetrical structure and the presence of two phosphonate (B1237965) ester groups offer opportunities for further functionalization and incorporation into larger, more complex molecular frameworks. Research into this compound and its analogs is driven by the potential to create novel ligands for catalysis, precursors for phosphorus-containing polymers, and unique scaffolds for medicinal chemistry applications.

Scope and Objectives of the Research Compendium

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a detailed overview of its synthesis, chemical properties, and key reactions. By concentrating solely on this compound, the article aims to deliver a thorough and scientifically accurate resource for researchers and students interested in the specific chemistry of this diphosphorylated alkyne. The content will be strictly limited to the chemical nature of this compound, excluding any discussion of dosage, administration, or adverse effects.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C10H20O6P2
Molecular Weight 298.21 g/mol chemscene.com
IUPAC Name 1,2-bis(diethoxyphosphoryl)ethyne
CAS Number 4851-53-0 chemscene.com
Physical Form Solid sigmaaldrich.com
Melting Point 86-88 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O6P2 B1601265 Bis(diethoxyphosphoryl)acetylene CAS No. 4851-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(diethoxyphosphoryl)ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEHVMWRXBROHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505738
Record name Tetraethyl ethyne-1,2-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4851-53-0
Record name Tetraethyl ethyne-1,2-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis Diethoxyphosphoryl Acetylene

Established Synthetic Pathways to Bis(diethoxyphosphoryl)acetylene

The creation of the carbon-phosphorus bond is a cornerstone of organophosphorus chemistry, and various methods have been established for the synthesis of compounds like this compound.

Historical Context and Initial Preparations

The initial syntheses of acetylenic phosphonates often involved the reaction of metal acetylides with phosphorus halides. While specific historical details on the very first preparation of this compound are not extensively documented in readily available literature, the general approach would have likely followed established protocols for related compounds. These early methods, while foundational, sometimes suffered from limitations such as harsh reaction conditions and the use of pyrophoric reagents.

Refined Laboratory and Industrial Synthesis Procedures

Modern synthetic chemistry has seen the development of more refined and efficient procedures for the synthesis of this compound. One common laboratory-scale approach involves the reaction of a suitable acetylene (B1199291) precursor with a phosphorylating agent. For instance, the reaction of dilithioacetylene with a chlorophosphate can yield the desired product.

A significant advancement in the synthesis of related diphosphoryl acetylenes involves the oxidative coupling of terminal alkynes with H-phosphonates. This method, often catalyzed by copper, provides a more direct and atom-economical route to the target molecule. researchgate.netdntb.gov.ua

Purification of this compound is a critical step in obtaining a high-purity product. Due to its relatively high boiling point and thermal stability, vacuum distillation is a commonly employed technique. This method allows for the separation of the desired compound from lower-boiling impurities and non-volatile residues. Careful control of pressure and temperature is essential to prevent decomposition. For some related compounds, large-scale purification has been successfully achieved through distillation, yielding products with high purity.

Copper-Catalyzed Cross-Coupling Strategies for Diphosphoryl Acetylenes

A significant breakthrough in the synthesis of diphosphoryl acetylenes has been the application of copper-catalyzed cross-coupling reactions. researchgate.netdntb.gov.ua This strategy offers a more facile and efficient alternative to traditional methods. The general approach involves the aerobic oxidative coupling of terminal alkynes with H-phosphonates in the presence of a copper catalyst. researchgate.net This methodology has been shown to produce alkynylphosphonates in high yields. researchgate.net

Recent research has demonstrated the utility of copper catalysis in the direct twofold C-P cross-coupling of unprotected propargylic 1,4-diols with H-phosphine oxides, leading to the formation of 2,3-bis(diarylphosphynyl)-1,3-butadienes. nih.gov While not a direct synthesis of this compound itself, this highlights the power of copper catalysis in forming C-P bonds adjacent to a carbon-carbon multiple bond framework. Another copper-catalyzed three-component carboboration of acetylene has been developed, showcasing the versatility of copper in acetylene functionalization. nih.gov

The development of copper-catalyzed allenynylative C–P coupling of diynylic acetates with hydrophosphoryl compounds further underscores the expanding scope of copper-mediated C-P bond formation. rsc.org

Advancements in Practical Preparation Techniques

Continual efforts are being made to develop more practical and scalable synthetic routes to organophosphorus compounds. For this compound, this includes the optimization of existing procedures to improve yields, reduce reaction times, and utilize less hazardous reagents.

One practical route developed for the preparation of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates involves a three-step, one-pot procedure that avoids column chromatography or distillation for purification, yielding a high-purity product through simple extraction. researchgate.net While this specific example does not produce this compound, the principles of developing practical, multi-step, one-pot syntheses are applicable to the production of other organophosphorus compounds.

Reactivity and Mechanistic Investigations of Bis Diethoxyphosphoryl Acetylene

Cycloaddition Reactions of the Diphosphorylated Alkyne

Azide-Alkyne 1,3-Dipolar Cycloaddition Reactions

While the 1,3-dipolar cycloaddition between azides and alkynes is a well-documented and widely utilized reaction in polymer chemistry, often referred to as "click chemistry," specific studies detailing the use of Bis(diethoxyphosphoryl)acetylene in this context, especially under metal-free conditions for polymer functionalization, are not found in the searched scientific databases.

Diels-Alder Reactions with Dienic Substrates

The Diels-Alder reaction is a fundamental [4+2] cycloaddition in organic synthesis. beilstein-journals.orgyoutube.com Although this compound, with its electron-withdrawing phosphoryl groups, would be expected to function as a dienophile, specific studies documenting its Diels-Alder reactions with dienic substrates such as furan, cyclopentadiene, or butadiene are not available in the searched literature.

Cobalt-Mediated Cycloadditions for Metallacycle Formation

Cobalt complexes are known to mediate cycloaddition reactions of alkynes to form various cyclic and aromatic compounds. However, a review of the literature did not yield any specific examples or mechanistic investigations of cobalt-mediated cycloadditions involving this compound for the formation of metallacycles.

Nucleophilic Addition Reactions to the Acetylenic Moiety

The acetylenic bond in this compound is susceptible to nucleophilic attack, a characteristic that has been exploited for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the two diethoxyphosphoryl groups activates the alkyne, facilitating the addition of nucleophiles. This reactivity is central to the formation of thiophene (B33073) and selenophene (B38918) derivatives.

The reaction of this compound with sodium hydrosulfide (B80085) serves as a key step in the synthesis of highly functionalized dihydrothiophenes and thiophenes. elsevierpure.com The process is initiated by the nucleophilic addition of the hydrosulfide anion to the activated acetylene (B1199291).

Specifically, sodium hydrosulfide reacts with two molecules of this compound. This is followed by a cyclization step to produce a 2,3-dihydrothiophene (B74016) that is substituted with four phosphoryl groups. elsevierpure.com The resulting dihydrothiophene can be further functionalized. For instance, oxidation of this dihydrothiophene with meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding sulfoxide (B87167) or sulfone, with the product being dependent on the stoichiometric ratio of the reactants. elsevierpure.com Subsequent dehydration of the sulfoxide derivative leads to the formation of a tetraphosphorylthiophene. elsevierpure.com

General methods for thiophene synthesis often involve the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide, in what is known as the Paal-Knorr thiophene synthesis. derpharmachemica.compharmaguideline.com Another prominent method is the Gewald synthesis, which typically produces 2-aminothiophenes through the base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. derpharmachemica.compharmaguideline.com Industrially, thiophene can be produced by the high-temperature reaction of n-butane with sulfur or by passing a mixture of acetylene and hydrogen sulfide (B99878) over alumina (B75360) at 400°C. derpharmachemica.compharmaguideline.com

Table 1: Synthesis of Dihydrothiophene and Thiophene Derivatives

Reactant(s)Reagent(s)Product(s)Citation(s)
This compound, Sodium hydrosulfide-2,3-Dihydrothiophene with four phosphoryl groups elsevierpure.com
Tetraphosphoryl-2,3-dihydrothiophenemCPBATetraphosphoryl-2,3-dihydrothiophene sulfoxide or sulfone elsevierpure.com
Tetraphosphoryl-2,3-dihydrothiophene sulfoxide-Tetraphosphorylthiophene elsevierpure.com

In a similar fashion to their sulfur analogs, dihydroselenophenes and selenophenes bearing multiple phosphoryl groups can be synthesized from this compound. The reaction proceeds through the nucleophilic addition of a hydroselenide, typically from sodium hydroselenide, to the acetylenic core of this compound. elsevierpure.com

The synthesis of selenophenes can also be achieved through various other routes. Traditional methods often involve the addition of a selenium-based nucleophile or electrophile to an acyclic precursor containing a π-system, which then undergoes intramolecular cyclization. nih.gov For instance, 3,4-bis(butylselanyl)selenophenes can be synthesized via the cyclization of 1,3-diynes with dibutyl diselenide in the presence of iron(III) chloride. nih.govmdpi.comresearchgate.net Another approach involves the reaction of ketene (B1206846) dithioacetals with sodium selenide (B1212193) and an appropriate electrophile to yield substituted selenophenes. researchgate.net

The oxidation of 2,5-bis(trimethylsilyl)selenophene with m-chloroperbenzoic acid readily produces 2,5-bis(trimethylsilyl)selenophene-1,1-dioxide. rsc.org Kinetic studies of this reaction have shown that the first oxidation step is faster than the second. rsc.org

Table 2: Synthesis of Dihydroselenophene and Selenophene Derivatives

Reactant(s)Reagent(s)Product(s)Citation(s)
This compound, Sodium hydroselenide-Dihydroselenophene and Selenophene with four phosphoryl groups elsevierpure.com
1,3-Diynes, Dibutyl diselenideFeCl₃3,4-Bis(butylselanyl)selenophenes nih.govmdpi.comresearchgate.net
2,5-Bis(trimethylsilyl)selenophenemCPBA2,5-Bis(trimethylsilyl)selenophene-1,1-dioxide rsc.org

The synthesis of dihydrothiophene, thiophene, and their selenium counterparts carrying four phosphoryl groups from this compound highlights a versatile method for creating multi-phosphoryl heterocycles. elsevierpure.com The core of this methodology is the nucleophilic addition of sodium hydrosulfide or sodium hydroselenide to two molecules of this compound, which then undergoes cyclization. elsevierpure.com

The resulting tetraphosphoryl-2,3-dihydrothiophene can be oxidized to its corresponding sulfoxide or sulfone. elsevierpure.com The sulfoxide can then be dehydrated to yield a fully aromatic tetraphosphorylthiophene. elsevierpure.com A similar reaction pathway allows for the synthesis of the analogous dihydroselenophene and selenophene derivatives. elsevierpure.com

The formation of such multi-phosphoryl systems is significant as it introduces a high density of functional groups onto a stable heterocyclic core. This opens up possibilities for further chemical modification and exploration of their properties in various fields.

Reactivity in Functionalization of Biological Molecules

The functionalization of biological molecules is a cornerstone of chemical biology, enabling the study of biological processes and the development of new diagnostics and therapeutics. nih.gov "Click chemistry," a concept introduced to describe reactions that are high-yielding, modular, and create only benign byproducts, has become a powerful tool in this field. organic-chemistry.orgsigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, widely used for bioconjugation. organic-chemistry.orgnih.govinterchim.fr

While direct evidence for the use of this compound in the functionalization of biological molecules is not prevalent in the provided search results, its activated alkyne structure makes it a potential candidate for such applications. The core principle of many bioconjugation strategies involves the reaction of an alkyne with an azide-modified biomolecule. interchim.fr Given the reactivity of this compound's acetylenic moiety towards nucleophiles, it is conceivable that it could participate in click chemistry-type reactions.

The development of novel bioconjugation reactions is an active area of research. For instance, the "nitrile bis-thiol" (NBT) reaction, which involves the reaction of electron-poor aryl nitriles with bis-thiols, has been explored for protein modification and antibody conjugation. nih.govucl.ac.uk This highlights the ongoing search for new, efficient, and selective methods for labeling biomolecules. nih.gov

Applications of Bis Diethoxyphosphoryl Acetylene in Advanced Materials and Chemical Synthesis

Polymer Functionalization and Property Modulation

The incorporation of phosphorus-containing moieties into polymer chains is a highly effective strategy for imparting new functionalities and enhancing material properties. Bis(diethoxyphosphoryl)acetylene serves as a key reagent in this field through post-polymerization modification.

A significant challenge in polymer chemistry is the often-limited solubility of common industrial polymers in environmentally benign solvents, which complicates processing and applications. Phosphorylation using this compound offers a practical solution to this problem.

In a notable study, a range of commercially important polymers, which are typically insoluble in alcohols, were first functionalized to introduce azide (B81097) groups. rsc.org These azide-functionalized polymers were then reacted with this compound via a metal-free azide-alkyne cycloaddition reaction. rsc.org This process covalently attaches the phosphodiester units to the polymer side chains. The introduction of these polar phosphodiester groups was found to dramatically alter the solubility characteristics of the materials. All the resulting phosphorylated polymers became fully soluble in various alcohols, a class of green solvents. rsc.org This enhanced solubility is attributed to the increased polarity and hydrogen bonding capacity contributed by the phosphoryl groups. rsc.orgnih.gov This method represents a robust and green approach to improving the processability of key industrial polymers. rsc.org

Table 1: Effect of Phosphorylation on Polymer Solubility using this compound

Precursor Polymer Modification Reaction Resulting Phosphorylated Polymer Solubility Outcome Reference
Polystyrene (PS) Azide-Alkyne Cycloaddition Phosphorylated Polystyrene Becomes soluble in alcohols rsc.org
Polyester (B1180765) (PE) Azide-Alkyne Cycloaddition Phosphorylated Polyester Becomes soluble in alcohols rsc.org
Polyurethane (PU) Azide-Alkyne Cycloaddition Phosphorylated Polyurethane Becomes soluble in alcohols rsc.org
Polycarbonate (PC) Azide-Alkyne Cycloaddition Phosphorylated Polycarbonate Becomes soluble in alcohols rsc.org
Polyvinyl chloride (PVC) Azide-Alkyne Cycloaddition Phosphorylated Polyvinyl Chloride Becomes soluble in alcohols rsc.org
Polyepichlorohydrin (PECH) Azide-Alkyne Cycloaddition Phosphorylated Polyepichlorohydrin Becomes soluble in alcohols rsc.org

Organophosphorus compounds are widely recognized as effective, halogen-free flame retardants. mdpi.com Their mechanism of action typically involves two pathways: in the gas phase, they can release radical scavengers that interrupt the combustion cycle, and in the condensed phase (the solid material), they promote the formation of a protective char layer. mdpi.com This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the release of flammable gases. mdpi.com

The phosphorylation of polymers using reagents like this compound contributes significantly to their flame retardancy. Studies on polymers modified with this compound have shown a marked improvement in thermal stability compared to their non-phosphorylated precursors. rsc.org The introduction of phosphorus units into the polymer matrix enhances its ability to form a stable, insulating char upon heating, which is a key characteristic of effective flame retardancy. mdpi.com For instance, research on other phosphorus-containing flame retardants has demonstrated that incorporating even a small weight percentage of phosphorus can elevate a polymer's rating in vertical burn tests and increase its Limiting Oxygen Index (LOI), the minimum oxygen concentration required to support combustion. mdpi.com

Phosphorus-containing polymers are of great interest in the biomedical field due to their biocompatibility and ability to mimic biological structures. nih.govacs.org The phosphorylcholine (B1220837) group, for example, is a primary component of cell membranes, and polymers incorporating this moiety exhibit excellent resistance to protein adsorption and cell adhesion, making them ideal for medical implants and devices. nih.govnih.gov The incorporation of phosphate (B84403) and phosphonate (B1237965) groups into polymer scaffolds has been shown to improve interactions with various cell types, particularly those involved in bone regeneration, by facilitating calcium binding and mineralization. nih.gov

Electrospinning is a versatile technique used to produce polymer nanofibers that can mimic the structure of the natural extracellular matrix (ECM). nih.govnih.govmdpi.com This makes electrospun scaffolds highly suitable for applications in tissue engineering, wound healing, and drug delivery. nih.govmdpi.com

When polymers are functionalized with phosphoryl groups, the resulting materials can be electrospun to create bioactive scaffolds. For example, nanofibers made from partially phosphorylated polyvinyl alcohol (PPVA) have been shown to support the adhesion, proliferation, and maturation of human pre-osteoblast cells. nih.gov These phosphorylated nanofibers provide nucleation sites for mineralization, a critical step in bone formation. nih.gov The expression of key bone markers like alkaline phosphatase and the levels of cell-matrix calcium were found to be significantly higher on PPVA nanofibers compared to non-phosphorylated PVA scaffolds. nih.gov This demonstrates that phosphorylated nanofibers created through techniques that could involve precursors like this compound offer a bioinspired approach for creating advanced bone graft materials that are both osteoconductive (guiding bone growth) and can promote osteoinductive (stimulating new bone formation) processes. nih.gov

Table 2: Research Findings on Electrospun Phosphorylated Polymers for Biomedical Use

Phosphorylated Polymer System Fabrication Method Key Finding Application Reference
Partially Phosphorylated Polyvinyl Alcohol (PPVA) Electrospinning Increased adherence, proliferation, and alkaline phosphatase expression of MG63 pre-osteoblast cells. Bone Tissue Engineering nih.gov
2-methacryloyloxyethyl phosphorylcholine (MPC) Copolymers Various polymerization and surface coating methods Prevents adsorption of proteins and adhesion of cells; highly lubricious surface. Medical Device Coatings, Artificial Organs nih.gov
Phosphorylated Polymers (General) Various Can improve attachment and function of osteoblast-like cells and increase mineralization. Bone Regeneration nih.gov

Biomedical Applications of Phosphorylated Polymer Derivatives

Synthetic Utility in Complex Molecular Architectures

Beyond polymer modification, the reactivity of this compound makes it a valuable tool for synthetic chemists aiming to construct complex molecules, particularly those containing multiple phosphorus atoms and heterocyclic rings.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. chim.itnih.gov The incorporation of phosphonate groups into these rings can impart unique biological activities, often because the phosphonate moiety can act as a stable mimic of a phosphate or carboxylate group, allowing it to interact strongly with enzyme active sites. chim.it

The activated triple bond of this compound and related alkynyl phosphonates makes them excellent substrates for cycloaddition reactions and reactions with binucleophiles. nih.gov For instance, research has shown that chloroacetylenephosphonates react with compounds like 1H-1,2,4-triazole-3-thiols with high regioselectivity. In these reactions, both acetylenic carbon atoms become part of a new, fused heterocyclic ring system. This process allows for the direct and efficient construction of complex, polyphosphorylated thiazolo-triazolium structures, which would be difficult to synthesize through other methods. scispace.com The versatility of the alkynyl phosphonate starting material allows for the generation of a diverse library of polyphosphorylated heterocyclic compounds for screening in drug discovery and materials science. nih.govnih.gov

Precursor for Bisphosphonate Analogs

Bisphosphonates are a class of drugs used to treat bone-related diseases like osteoporosis and Paget's disease. frontiersin.org Their defining feature is a P-C-P backbone, which is resistant to enzymatic hydrolysis and can chelate calcium ions in the bone matrix. mdpi.com While direct synthetic routes starting from this compound are not extensively documented, its structure presents a plausible pathway for creating complex bisphosphonate analogs, particularly 1-hydroxy-1,1-bisphosphonates.

The synthesis of such analogs from this compound can be envisioned as a two-step process. The first step involves the hydration of the acetylenic triple bond. This reaction would convert the linear alkyne into a β-ketophosphonate intermediate. nih.gov The second step would involve the addition of a dialkyl phosphite (B83602), such as diethyl phosphite, across the carbonyl group of the β-ketophosphonate. frontiersin.org This nucleophilic addition reaction is a common method for creating the geminal bisphosphonate (P-C-P) structure, resulting in a 1-hydroxy-1,1-bisphosphonate derivative. frontiersin.org This method allows for the generation of structurally diverse bisphosphonates, which are valuable in the development of new therapeutic agents. nih.gov

Table 1: Proposed Synthetic Route to Bisphosphonate Analogs

Step Reactant(s) Key Reagent(s) Intermediate/Product Rationale
1 This compound H₂O, Acid/Metal Catalyst 1,2-bis(diethoxyphosphoryl)ethan-1-one (β-ketophosphonate) Hydration of the alkyne to form a carbonyl group is a standard transformation for creating ketophosphonate precursors. nih.gov
2 1,2-bis(diethoxyphosphoryl)ethan-1-one Diethyl phosphite, Base Tetraethyl 1-hydroxy-1-(diethoxyphosphoryl)ethane-1,1-diylbis(phosphonate) The addition of a phosphite to a ketophosphonate is a well-established method for forming the P-C-P core of 1-hydroxybisphosphonates. frontiersin.org

Formation of Organometallic Complexes as Ligand Systems

The molecular architecture of this compound makes it an intriguing candidate for use as a ligand in organometallic chemistry. The two phosphoryl groups provide potential coordination sites for metal centers, while the rigid acetylene (B1199291) unit acts as a linear spacer. This allows for the construction of well-defined, often binuclear, metal complexes.

The coordination behavior can be understood by drawing parallels with its close structural analog, bis(diphenylphosphino)acetylene (B1583838) (dppac). Dppac is well-documented as a bifunctional ligand that readily bridges two metal centers. uiowa.educapes.gov.br For instance, dppac reacts with dicobalt octacarbonyl to form a stable, diphosphine-bridged complex, [Co₂(CO)₆(μ-dppa)]. mdpi.com Similarly, it has been used to link two platinum(II) centers, creating rigid molecular wires. rsc.org In these complexes, the phosphorus atoms of the ligand coordinate to the metal atoms.

By analogy, this compound is expected to act as a bridging ligand where the oxygen atoms of the phosphoryl groups (P=O) coordinate to metal centers. This would create binuclear complexes with a rigid, linear separation between the metals, a desirable feature for applications in catalysis and materials science. rsc.org The electronic properties of the resulting complexes would be influenced by the nature of the metal and the other ligands present. Spectroscopic techniques, such as ³¹P NMR, are crucial for characterizing these complexes, as the chemical shift of the phosphorus atoms changes significantly upon coordination to a metal. mdpi.comrsc.org

Table 2: Representative Spectroscopic Data for Analogous Diphosphine Ligand Complexes

Complex Type Ligand Metal Center ³¹P NMR Shift (δ, ppm) Key Finding
Chelate dppe Platinum(II) 44.7, 43.3 Two distinct phosphorus signals confirm a chelated coordination mode. rsc.org
Bridge dppm Platinum(II) -4.4 A single signal shifted from the free ligand indicates a bridging coordination mode. rsc.org
Bridge Medppa Dicobalt(0) 80.2 A significant downfield shift from the free ligand confirms coordination to the cobalt centers. mdpi.com

Data from analogous bis(diphenylphosphino)alkane/amine ligands (dppe, dppm, Medppa) illustrate the change in phosphorus environment upon complexation.

Derivatization of Natural Products for Bioactive Compound Development

The modification of natural products is a key strategy in drug discovery, aiming to enhance efficacy, alter selectivity, or improve pharmacokinetic properties. Acetylenic compounds are sometimes used in these synthetic efforts to introduce structural rigidity or to serve as a handle for further chemical transformations. However, a review of the scientific literature indicates that the specific use of this compound for the derivatization of natural products to create new bioactive compounds is not a well-documented application.

Spectroscopic Characterization Techniques for Structural Elucidation of Bis Diethoxyphosphoryl Acetylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Bis(diethoxyphosphoryl)acetylene. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ³¹P, a complete picture of the molecule's connectivity and electronic environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Based on data for similar organophosphorus compounds, the expected chemical shifts are summarized in the table below. The exact positions can vary depending on the solvent and the presence of any impurities. modgraph.co.uk

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Methylene (-OCH₂-)~4.1Quartet (q)
Methyl (-CH₃)~1.3Triplet (t)
Note: These are estimated values based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to the symmetry of the molecule, a limited number of signals are expected. The acetylenic carbons (C≡C) are of particular interest. In symmetrically substituted acetylenes, these carbons are magnetically equivalent and may show a weak signal or require specific NMR techniques for observation. The carbons of the ethoxy groups will also produce distinct signals.

The expected chemical shifts for the different carbon atoms are presented in the following table, based on known values for acetylenic and organophosphorus compounds. libretexts.org

Carbon Type Expected Chemical Shift (δ, ppm)
Acetylenic (P-C≡C-P)~80-90
Methylene (-OCH₂-)~60-65
Methyl (-CH₃)~15-20
Note: These are estimated values based on analogous structures.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis

³¹P NMR spectroscopy is a powerful technique for the direct observation of the phosphorus atoms in the molecule. For this compound, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a phosphonate (B1237965) group attached to an sp-hybridized carbon. The typical range for such compounds is between -10 and 10 ppm relative to 85% phosphoric acid. organicchemistrydata.org

Phosphorus Type Expected Chemical Shift (δ, ppm)
Phosphonate (P=O)-5 to 5
Note: This is an estimated value based on analogous structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly FT-IR, are crucial for identifying the characteristic functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its specific bonds. A key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C). Due to the symmetrical substitution, this absorption may be weak or absent in the IR spectrum but would be observable in the Raman spectrum. Other important vibrational modes include the P=O stretching, P-O-C stretching, and C-H stretching and bending vibrations of the ethyl groups.

Functional Group Characteristic Vibrational Frequency (cm⁻¹) Intensity
C≡C Stretch~2100-2260Weak to Medium
P=O Stretch~1250-1290Strong
P-O-C Stretch~1020-1050Strong
C-H Stretch (alkyl)~2850-2960Medium to Strong
C-H Bend (alkyl)~1370-1470Medium
Note: These are estimated values based on analogous structures.

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, a linear or near-linear arrangement of the P-C≡C-P backbone is expected. The diethoxyphosphoryl groups would be positioned at opposite ends of the acetylenic linker. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the polar P=O groups and van der Waals forces.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides crucial information for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. While specific, detailed fragmentation data for this compound is not extensively documented in publicly available literature, general principles of mass spectrometry of organophosphorus compounds allow for the prediction of its behavior.

Typically, in electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) of this compound would be observed, confirming its molecular weight. However, due to the energetic nature of EI, this peak may be weak. The fragmentation of organophosphorus compounds is well-characterized and often involves the cleavage of the P-O, P-C, and C-O bonds.

Common fragmentation pathways for dialkyl phosphonates include the loss of alkoxy groups and rearrangements. For this compound, one would anticipate observing characteristic fragments corresponding to the loss of ethoxy radicals (•OCH2CH3), ethylene (B1197577) (C2H4) via a McLafferty-type rearrangement, and potentially cleavage of the P-Csp bond. The presence of the acetylene (B1199291) linker adds further complexity, and fragments retaining the P-C≡C-P core with varying degrees of ethoxy group loss would be expected.

In the absence of direct experimental data for this compound, the table below outlines the predicted major fragments based on the general fragmentation patterns of similar organophosphorus compounds.

Predicted Fragment m/z (Mass-to-Charge Ratio) Plausible Origin
[M - C2H4]+M - 28Loss of ethylene from an ethoxy group
[M - OC2H5]+M - 45Loss of an ethoxy radical
[M - 2(C2H4)]+M - 56Sequential loss of two ethylene molecules
[M - C2H4 - OC2H5]+M - 73Combination of ethylene and ethoxy loss
[P(O)(OC2H5)2]+137Cleavage of the P-C bond

It is important to note that the use of "soft" ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), would likely yield a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]+), which is highly valuable for unambiguous molecular weight determination.

Chromatographic Methods in Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable methods, each with its own advantages.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that would allow for volatilization without decomposition, GC is a suitable method for its purity analysis. The choice of the stationary phase is critical for achieving good separation from any impurities, which might include starting materials from its synthesis or side products. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, would likely provide adequate separation.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for purity assessment, particularly for compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. A gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be employed to ensure the elution of all components in a reasonable time with good peak shape.

The table below summarizes typical chromatographic conditions that could be employed for the purity assessment of this compound, based on methods used for similar organophosphorus compounds.

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
Gas Chromatography (GC)5% Phenyl PolysiloxaneHeliumFlame Ionization Detector (FID) or Mass Spectrometer (MS)
High-Performance Liquid Chromatography (HPLC)C18 (Octadecyl-silica)Acetonitrile/Water GradientUV-Vis or Mass Spectrometer (MS)

The purity of a sample of this compound would be determined by the relative area of its peak in the chromatogram compared to the total area of all peaks. A high-purity sample would exhibit a single, sharp peak with minimal contributions from other components.

Computational and Theoretical Chemistry Studies of Bis Diethoxyphosphoryl Acetylene

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms and identifying transition states. For a molecule like Bis(diethoxyphosphoryl)acetylene, DFT studies could provide profound insights into its chemical transformations.

Although specific DFT studies on the reaction mechanisms of this compound are not extensively reported, the reactivity of the acetylene (B1199291) unit is well-established. For instance, in related systems, DFT has been employed to understand the cycloaddition reactions of acetylenic compounds. Such studies typically involve mapping the potential energy surface of a reaction, locating the transition state structures, and calculating the activation energies. This information is crucial for predicting reaction feasibility, understanding stereochemical and regiochemical outcomes, and designing more efficient synthetic routes.

Future DFT investigations on this compound could focus on:

The mechanism of its cycloaddition reactions with various dienes or 1,3-dipoles.

The energetics of its participation in metal-catalyzed cross-coupling reactions.

The step-by-step mechanism of its documented reactions to form thiophenes and selenophenes.

Electronic Structure and Reactivity Descriptors (HOMO/LUMO, MEP)

The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry provides key descriptors that help in understanding this relationship.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of the HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), are critical in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the diethoxyphosphoryl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted acetylene. A precise calculation of these energy levels would provide quantitative insight into its electrophilic character at the acetylenic bond.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP analysis would likely show a region of positive electrostatic potential around the acetylenic carbons, confirming their electrophilicity and susceptibility to nucleophilic attack.

A hypothetical data table for reactivity descriptors of this compound, which could be generated from future computational studies, is presented below.

DescriptorHypothetical ValueSignificance
HOMO Energy -Indicates nucleophilic character
LUMO Energy -Indicates electrophilic character
HOMO-LUMO Gap -Relates to chemical reactivity and stability
Electron Affinity -Energy released when an electron is added
Ionization Potential -Energy required to remove an electron

Theoretical Insights into Molecular Interactions and Catalysis

The phosphoryl groups in this compound are expected to play a significant role in its molecular interactions. These groups can act as hydrogen bond acceptors and can coordinate to metal centers. Theoretical studies are essential for understanding the nature and strength of these interactions.

In the context of catalysis, while this compound is often a reactant, theoretical studies could explore its potential as a ligand in organometallic catalysis. DFT calculations can be used to model the coordination of the phosphoryl groups or the acetylene π-system to a metal center. Such studies can provide information on binding energies, geometric changes upon coordination, and the electronic effects of the ligand on the metal's catalytic activity. For example, DFT studies have been performed on cobalt catalysts used in reactions involving related phosphine-containing compounds. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a reliable tool for predicting spectroscopic properties, which can aid in the characterization of molecules. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental data can confirm the molecular structure and assign spectral features.

Conformational Analysis: The presence of two diethoxyphosphoryl groups introduces conformational flexibility around the P-C bonds. A thorough conformational analysis, typically performed using molecular mechanics or DFT, would identify the low-energy conformers of the molecule. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state. The analysis would involve systematically rotating the rotatable bonds and calculating the relative energies of the resulting conformers to identify the most stable geometries.

A hypothetical table summarizing the results of a conformational analysis is shown below.

ConformerRelative Energy (kcal/mol)Dihedral Angles (°)
1 (Global Minimum) 0.00-
2 --
3 --

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Synthetic Transformations

The reactivity of the carbon-carbon triple bond in bis(diethoxyphosphoryl)acetylene, activated by the adjacent phosphonate (B1237965) groups, provides a fertile ground for the exploration of novel reaction pathways. Future research is anticipated to delve deeper into its participation in various cycloaddition reactions. The Diels-Alder reaction of acetylene (B1199291) gas with polycyclic aromatic hydrocarbons to form new benzene (B151609) rings suggests the potential for this compound to be used in the synthesis of complex aromatic systems. rsc.org The synthesis of 1,2-bis(phospholyl)acetylenes from the reaction of lithium 3,4-dimethyl-phospholide with tetrachloroethylene (B127269) hints at the possibility of analogous reactions with this compound to create novel phosphorus-containing heterocycles. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions represent a promising avenue for the synthesis of unique heterocyclic structures. The successful cycloaddition of cyclopropenes to stable azomethine ylides to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes showcases the potential for this compound to act as a dipolarophile in similar transformations, leading to the creation of novel spiro compounds with potential biological activity. beilstein-journals.org The reaction of 2-chloroprop-2-enethioamides with dialkyl acetylenedicarboxylates to yield thiophene (B33073) derivatives through an unexpected pathway suggests that this compound could participate in similar complex, multicomponent reactions. mdpi.com

Development of Advanced Materials with Tunable Properties

The incorporation of this compound into polymeric structures is an emerging area with significant potential for the development of advanced materials with tailored properties. The synthesis of fluorescent polymers from bis(biaryl)acetylenes through oxidative cyclization demonstrates a powerful strategy for creating highly conjugated systems. mit.edu This approach could be adapted for this compound to produce novel phosphonate-containing polymers with unique photophysical and electronic properties.

The polymerization of diethynylarenes to produce heat-resistant and ablative materials highlights the potential of acetylene-containing monomers in creating robust materials. mdpi.comnih.gov this compound, with its two phosphonate groups, could be polymerized to yield materials with enhanced thermal stability and flame retardancy. The phosphonate moieties can also serve as sites for further functionalization, allowing for the fine-tuning of the material's properties, such as solubility, processability, and interaction with other materials. The development of organometallic polymers incorporating bis(trimethylsilyl)acetylene (B126346) in Group 4 metallocene complexes points towards the possibility of creating novel organometallic polymers with this compound as a ligand, potentially leading to materials with interesting catalytic or electronic properties. nih.gov

Applications in Catalysis and Supramolecular Chemistry

The phosphonate groups in this compound make it an attractive candidate for applications in catalysis and supramolecular chemistry. The use of bis(diphenylphosphino)acetylene (B1583838) (DPPA) as a bifunctional ligand in dicobalt carbonyl complexes and as a bridging ligand between homo- and hetero-metallic clusters showcases the coordinating ability of the phosphorus atoms in acetylene-bridged phosphine (B1218219) ligands. figshare.comcapes.gov.br Similarly, this compound could act as a ligand for various metal centers, potentially leading to the development of new catalysts with unique reactivity and selectivity. The phosphonate groups can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity. For instance, phosphorus-containing ligands have been shown to enhance the activity of copper-based catalysts for acetylene hydrochlorination by inhibiting the reduction of the active metal species and improving its dispersion. bohrium.com

In the realm of supramolecular chemistry, the ability of phosphonate groups to participate in hydrogen bonding and coordination interactions can be exploited to construct well-defined supramolecular architectures. The formation of supramolecular channels from bis(indole) derivatives through anion coordination demonstrates the power of non-covalent interactions in directing the assembly of complex structures. nih.gov this compound could be used to design and synthesize novel supramolecular polymers and networks with potential applications in molecular recognition, sensing, and transport. The formation of one-dimensional polymeric structures from bis-thionooxalamic acid esters through intermolecular hydrogen bonds further illustrates the potential for creating ordered assemblies. nih.gov

Interdisciplinary Research with Biological and Biomedical Sciences

The interface between chemistry and biology offers exciting opportunities for the application of this compound. The development of biodegradable and biocompatible materials is a key area of research. For instance, bis-MPA polyester (B1180765) dendrimers with an acetylene core have been shown to be biodegradable and have low cytotoxicity, making them promising candidates for drug delivery systems. researchgate.netpolymerfactory.com The acetylene group can be used for "click" chemistry reactions to attach targeting ligands or therapeutic agents. researchgate.netpolymerfactory.com Similarly, this compound could be incorporated into biodegradable polymers or dendrimers, with the phosphonate groups potentially enhancing biocompatibility or providing sites for drug attachment. The use of 2,2-bis(methylol)propionic acid (bis-MPA) based dendrimers as backbones for novel drug delivery systems highlights the potential of such branched architectures. xula.edu

Furthermore, the development of biodegradable periodic mesoporous organosilica nanorods and nanospheres for efficient in-vitro drug delivery demonstrates the utility of organosilica-based materials in biomedicine. nih.gov The incorporation of this compound into such materials could lead to new drug delivery vehicles with tunable properties. The acetylene functionality is also a valuable tool in chemical biology for identifying molecular targets and assessing target engagement. nih.gov

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely focus on developing more environmentally friendly synthetic routes and applications. This includes the use of greener solvents, catalysts, and reaction conditions. For example, the synthesis of 1,2-bis(2H-benzo[e] researchgate.netbohrium.comoxazin-3(4H)-yl)ethanes using water as a solvent and microwave irradiation provides a model for more sustainable synthetic methods. semanticscholar.org The development of a sustainable method for synthesizing acetylene from carbon dioxide using a two-step electrolysis process offers a greener alternative to traditional methods that rely on fossil fuels. mdpi.comeurekalert.org

In terms of applications, the use of this compound in environmentally benign processes is a key goal. For instance, the development of non-mercuric catalysts for acetylene hydrochlorination, where phosphorus-containing ligands play a crucial role, is a significant step towards greener industrial processes. bohrium.com The synthesis of biobased polyurethanes from lignin-derived bisguaiacol diisocyanate via a phosgene-free route provides a template for developing more sustainable polymers, a field where this compound could potentially contribute as a monomer or additive. rsc.org

Q & A

Basic: What are the key synthetic routes and characterization methods for Bis(diethoxyphosphoryl)acetylene?

Answer:
this compound (C10H20O6P2) is typically synthesized via phosphorylation of acetylene derivatives. A common method involves reacting acetylene with diethyl phosphite under controlled conditions to introduce the diethoxyphosphoryl groups. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm structural integrity and purity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (FW: 298.21).
  • Physical Property Analysis: Boiling point (181.5–182.5°C at 2.5 mm Hg) and density (1.12 g/mL) measurements .
  • Purity Assessment: HPLC or GC-MS to validate ≥99% purity .

Basic: What precautions are critical for handling and storing this compound?

Answer:
Due to its moisture sensitivity and reactivity:

  • Storage: Keep in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis .
  • Handling: Use gloveboxes or Schlenk lines to avoid atmospheric exposure.
  • Safety Gear: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as phosphorylated compounds may irritate .

Advanced: How is this compound utilized in Diels-Alder reactions for functional material synthesis?

Answer:
The compound acts as a dienophile in Diels-Alder reactions to construct extended aromatic systems. For example:

  • Application in Chromatography: Reaction with pentacene forms bent aromatic isomers (2a/2b in a 5.5:1 ratio), which functionalize silica gel for improved C60/C70 fullerene separation.
  • Experimental Protocol:
    • React this compound with pentacene in anhydrous THF.
    • Purify isomers via flash chromatography.
    • Immobilize on silica gel for chromatographic testing .
      Results: Enhanced resolution with C60 eluting at 45 min and C70 at 90 min (Fig. 4 in ).

Advanced: Why do some reactions with this compound fail, and how can researchers troubleshoot?

Answer:
Failed reactions (e.g., with hetaryl thioketones) often stem from:

  • Electronic Effects: Despite its electron-withdrawing phosphoryl groups, steric hindrance or insufficient activation may limit reactivity.
  • Troubleshooting Steps:
    • Optimize Solvent/Additives: Use polar solvents (THF) with LiClO4 to enhance electrophilicity.
    • Temperature Modulation: Increase reaction temperature to 60–80°C.
    • Monitor Progress: Track reaction via TLC or UV-Vis spectroscopy (e.g., persistent blue color indicates unreacted starting material) .

Data Contradiction Analysis: How to resolve discrepancies in reaction outcomes when using this compound as a dienophile?

Answer:
Contradictory results (e.g., successful Diels-Alder in vs. failure in ) arise from:

  • Substrate Compatibility: Pentacene (planar, electron-rich) reacts effectively, while hetaryl thioketones (sterically bulky) do not.
  • Reaction Conditions: Differences in solvent polarity, temperature, and catalyst presence.
    Resolution Strategy:
  • Screen substrates for electronic/steric compatibility using DFT calculations.
  • Pre-activate the dienophile with Lewis acids (e.g., BF3·OEt2) .

Application: What role does this compound play in designing porous materials for gas separation?

Answer:
While not directly cited in gas separation studies, its structural analogs (e.g., iptycene-functionalized silica gel) demonstrate:

  • Size-Selective Porosity: Tailored pore dimensions for acetylene/ethylene separation.
  • Thermal Stability: Maintain performance up to 200°C.
    Methodological Insight:
  • Use adsorption isotherms and breakthrough curves to validate selectivity (286.1–474.4 for C2H2/C2H4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.